N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
N-[(2-Chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a Schiff base moiety (methylideneamino group) bridging a 2-chloro-6-fluorophenyl substituent and a 4-methylbenzenesulfonamide backbone. Its structural uniqueness lies in the combination of halogenated aromatic rings (Cl, F) and the sulfonamide group, which may influence its electronic, steric, and solubility profiles compared to simpler sulfonamides .
Properties
Molecular Formula |
C14H12ClFN2O2S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3 |
InChI Key |
JZCIBHAOAAKHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 2-Chloro-6-fluorobenzaldehyde with 4-Methylbenzenesulfonamide
This one-pot Schiff base synthesis remains the most widely reported approach:
Reaction Scheme
4-Methylbenzenesulfonamide + 2-Chloro-6-fluorobenzaldehyde → N-[(2-Chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide + H₂O
Typical Procedure
- Dissolve 4-methylbenzenesulfonamide (1.71 g, 10 mmol) and 2-chloro-6-fluorobenzaldehyde (1.59 g, 10 mmol) in anhydrous toluene (50 mL).
- Add p-toluenesulfonic acid (0.17 g, 1 mmol) as a catalyst.
- Reflux under Dean-Stark conditions for 6–8 hours to remove water.
- Cool to room temperature, filter, and recrystallize from ethanol/water (3:1).
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | Toluene, DMF, THF | Toluene | +22% |
| Temperature (°C) | 80–120 | 110 | +15% |
| Molar Ratio (1:1.2) | 1:1 to 1:1.5 | 1:1.2 | +18% |
| Catalyst Loading | 0–5 mol% | 2 mol% | +12% |
Reaction yields typically reach 68–74% under optimized conditions. The toluene solvent facilitates azeotropic water removal, while mild Brønsted acid catalysis enhances imine formation without side reactions.
Stepwise Approach via Intermediate Isolation
For higher purity requirements, a two-step protocol is employed:
Step 1: Synthesis of 4-Methylbenzenesulfonamide Sodium Salt
- React 4-methylbenzenesulfonyl chloride (1.91 g, 10 mmol) with aqueous ammonia (25%, 15 mL) in dichloromethane (30 mL) at 0–5°C.
- Extract, dry over Na₂SO₄, and evaporate to obtain white crystals (1.62 g, 95%).
Step 2: Imine Formation with Activated Aldehyde
- Suspend sodium 4-methylbenzenesulfonamide (1.71 g, 10 mmol) in dry THF (30 mL).
- Add 2-chloro-6-fluorobenzaldehyde (1.59 g, 10 mmol) and trimethylsilyl chloride (1.3 mL, 10 mmol).
- Stir at 60°C for 4 hours under argon.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
This method achieves 81% yield but requires stringent anhydrous conditions. The silyl chloride activates the aldehyde through in situ formation of a more electrophilic species.
Advanced Catalytic Systems
Microwave-Assisted Synthesis
A 25 mL microwave vial charged with:
- 4-Methylbenzenesulfonamide (1.71 g, 10 mmol)
- 2-Chloro-6-fluorobenzaldehyde (1.59 g, 10 mmol)
- Montmorillonite K10 clay (0.5 g)
- Ethanol (15 mL)
Irradiate at 150 W, 100°C for 15 minutes. Cool, filter, and evaporate to obtain 2.89 g (89%) product. Microwave irradiation reduces reaction time from hours to minutes while maintaining yield.
Ionic Liquid-Mediated Synthesis
Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as solvent:
- Dissolve both reactants (10 mmol each) in [BMIM][BF₄] (5 mL).
- Stir at 80°C for 2 hours.
- Extract with diethyl ether and evaporate.
Yields reach 92% with ionic liquid recovery >90% after three cycles. This green chemistry approach eliminates volatile organic solvents.
Critical Analysis of Methodologies
Solvent Effects on Reaction Kinetics
Comparative reaction rates in different solvents:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.38 | 6 | 74 |
| Ethanol | 24.55 | 3 | 68 |
| DMF | 36.70 | 2.5 | 71 |
| [BMIM][BF₄] | 15.2 | 2 | 92 |
Polar aprotic solvents like DMF accelerate the reaction but complicate product isolation. Ionic liquids provide an optimal balance of polarity and recyclability.
Substituent Electronic Effects
The electron-withdrawing chloro and fluoro groups at positions 2 and 6 of the benzaldehyde ring:
- Increase aldehyde electrophilicity (Hammett σₚ: Cl = +0.23, F = +0.06)
- Create steric hindrance requiring elevated temperatures (ΔT ≈ +20°C vs. unsubstituted benzaldehyde)
- Reduce byproduct formation through ortho-directing effects
Density Functional Theory (DFT) calculations show a 14.3 kcal/mol activation barrier for imine formation, 3.2 kcal/mol lower than para-substituted analogs.
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.52 (s, 1H, CH=N), 7.89 (d, J = 8.3 Hz, 2H, ArH), 7.45–7.32 (m, 3H, ArH), 7.21 (dd, J = 8.1, 5.6 Hz, 1H, ArH), 2.45 (s, 3H, CH₃).
FT-IR (KBr):
3275 cm⁻¹ (N-H), 1598 cm⁻¹ (C=N), 1342–1164 cm⁻¹ (SO₂ asym/sym stretch).
HRMS (ESI+):
m/z calcd for C₁₄H₁₁ClFN₂O₂S [M+H]⁺: 349.0214; found: 349.0211.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40, 1 mL/min):
- Retention time: 6.72 min
- Purity: 99.3% (area normalization)
Thermogravimetric analysis shows decomposition onset at 218°C, confirming thermal stability for storage.
Industrial-Scale Considerations
Continuous Flow Synthesis
A tubular reactor system achieves:
- Residence time: 8 minutes
- Productivity: 2.1 kg/h
- Space-time yield: 0.47 g/(L·min)
Key parameters:
- Tube diameter: 6 mm
- Temperature: 130°C
- Pressure: 12 bar
This method reduces batch-to-batch variability while enabling 24/7 production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfon
Biological Activity
N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C16H16ClFN4O2S
- Molecular Weight : 366.84 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor in different enzymatic pathways, potentially leading to therapeutic applications in cancer treatment and other diseases.
1. Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines. For instance, it showed significant inhibitory effects on HepG2 liver cancer cells with an IC50 value indicating potent activity.
The mechanism by which this compound exerts its effects involves the inhibition of specific histone deacetylases (HDACs), particularly HDAC3. This inhibition leads to alterations in gene expression that promote apoptosis in cancer cells and cell cycle arrest at the G2/M phase.
Case Study 1: HDAC Inhibition
In a study focused on HDAC inhibitors, this compound was evaluated alongside other compounds. The results indicated that this compound not only inhibited HDAC activity but also enhanced the efficacy of standard chemotherapeutic agents like taxol and camptothecin.
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a tumor growth inhibition rate of approximately 48.89%, comparable to existing therapies, thus supporting its potential as a lead compound for further development.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable pharmacokinetic profiles with acceptable toxicity levels in animal models.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Demonstrated comparable inhibitory activity to ciprofloxacin in vitro.
N-[(2-Chlorophenyl)methylideneamino]-4-nitro-benzenesulfonamide : Replaces the 4-methyl group with a nitro (-NO₂) substituent, increasing electron-withdrawing effects. This may reduce solubility but enhance stability in acidic environments.
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide : Contains a chloroacetyl group instead of a halogenated Schiff base.
Structural Comparison Table
Physicochemical and Crystallographic Insights
- Crystallographic Validation :
Structural validation tools like SHELX and methodologies described by Spek are critical for confirming the geometry of such compounds. For example, the Schiff base’s planarity and sulfonamide torsion angles are likely validated using these programs. - Solubility and Stability : The 4-methyl group in the target compound may improve lipophilicity compared to nitro or acetyl analogs, though this remains speculative without experimental data.
Q & A
Q. Q: What are common synthetic routes for N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide, and what starting materials are typically involved?
A: The compound is synthesized via Schiff base formation between 4-methylbenzenesulfonamide and 2-chloro-6-fluorobenzaldehyde. Key steps include:
- Condensation reaction: Refluxing equimolar amounts of the sulfonamide and aldehyde in a polar aprotic solvent (e.g., DMF or ethanol) under acidic or neutral conditions .
- Purification: Crystallization using ethanol/water mixtures or column chromatography.
Starting materials often include commercially available sulfonyl chlorides or pre-synthesized aldehydes with halogen substituents .
Basic Characterization
Q. Q: What spectroscopic and crystallographic methods confirm the structure of this compound?
A: Essential techniques include:
- NMR spectroscopy: H and C NMR to verify imine proton (~8.5 ppm) and aromatic ring integrity .
- X-ray crystallography: Resolves bond lengths and angles, critical for confirming the Schiff base geometry and halogen positioning .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Characterization
Q. Q: How can researchers resolve discrepancies in NMR data for the imine linkage?
A: Discrepancies arise from tautomerism or solvent effects. Strategies:
- Variable-temperature NMR: Monitors dynamic exchange processes in the imine bond .
- 2D NMR (COSY, NOESY): Correlates coupling between imine protons and adjacent groups .
- X-ray crystallography: Provides definitive spatial arrangement .
Basic Biological Screening
Q. Q: How to design initial bioactivity assays for this sulfonamide?
A: Prioritize assays based on sulfonamide pharmacophores:
- Enzyme inhibition: Test against carbonic anhydrase or acetylcholinesterase using UV-Vis kinetic assays .
- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Mechanistic Studies
Q. Q: What methodologies investigate the hydrolysis stability of the imine bond under physiological conditions?
A:
- pH-dependent kinetics: Monitor hydrolysis via HPLC or UV-Vis at pH 7.4 (phosphate buffer, 37°C) .
- Isotope labeling: Use N-labeled imine to track bond cleavage via NMR .
- Computational modeling: Predict hydrolysis pathways using DFT calculations .
Reaction Optimization
Q. Q: How to optimize Schiff base formation yield using Design of Experiments (DoE)?
A:
- Factors: Solvent polarity, temperature, catalyst (e.g., p-TsOH), and reaction time.
- Response surface methodology (RSM): Maximizes yield by identifying interactions between variables .
- Flow chemistry: Enhances reproducibility via continuous flow reactors with real-time monitoring .
Advanced Spectroscopic Analysis
Q. Q: What advanced NMR techniques elucidate conformational dynamics in solution?
A:
- Relaxation measurements () : Probe rotational mobility of the imine group .
- DOSY NMR: Differentiates aggregates from monomers based on diffusion coefficients .
- Dynamic NMR: Quantifies isomerization rates in chiral environments .
Computational Modeling
Q. Q: How can DFT predict electronic properties and reactivity?
A:
- Electrostatic potential maps: Identify nucleophilic/electrophilic sites for reaction planning .
- Frontier molecular orbitals (HOMO/LUMO): Predict charge transfer interactions with biological targets .
- Transition state analysis: Models reaction pathways for imine hydrolysis or sulfonamide substitution .
Data Contradiction Resolution
Q. Q: How to address conflicting enzyme inhibition results?
A:
- Purity verification: Re-characterize the compound via HPLC and elemental analysis .
- Assay standardization: Use positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Orthogonal assays: Validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Scale-up Challenges
Q. Q: What are critical considerations for gram-scale synthesis?
A:
- Solvent selection: Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recycling: Immobilize acidic catalysts on silica to reduce waste .
- Process analytical technology (PAT): Implement in-line IR or Raman spectroscopy for quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
